1-Hydroxy-3-methylene-cyclobutanecarboxylic acid
Description
1-Hydroxy-3-methylene-cyclobutanecarboxylic acid is a cyclobutane derivative featuring a hydroxyl group at position 1 and a methylene group at position 3, with a carboxylic acid substituent. The cyclobutane ring introduces significant ring strain (~110 kJ/mol), influencing its reactivity and conformational stability . The hydroxyl and carboxylic acid groups enhance polarity, promoting hydrogen bonding and aqueous solubility compared to non-polar analogs.
Properties
IUPAC Name |
1-hydroxy-3-methylidenecyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-4-2-6(9,3-4)5(7)8/h9H,1-3H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWSIGMEQOMJMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: 1-Hydroxy-3-methylene-cyclobutanecarboxylic acid is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biochemical pathways.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs and treatments for various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism by which 1-Hydroxy-3-methylene-cyclobutanecarboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Data Sources :
Physicochemical Properties
- Polarity and Solubility: The hydroxyl and carboxylic acid groups in this compound enhance its solubility in polar solvents (e.g., water, ethanol) compared to analogs like 1-Benzylcyclobutane-1-carboxylic acid (lipophilic due to the benzyl group) and Ethyl 1-methyl-3-methylenecyclobutanecarboxylate (ester group reduces polarity) .
- Acidity : The carboxylic acid group (pKa ~2-3) makes it more acidic than its ester derivative (pKa ~8-10 for ethyl ester) .
Research Findings
- Similarity Analysis: Computational studies (2024) rank 1-Hydroxycyclopentanecarboxylic acid (similarity score: 0.86) and 2-Hydroxy-3-methylbutanoic acid (0.85) as top structural analogs, highlighting shared hydrogen-bonding motifs .
- Synthetic Utility : Ethyl 1-methyl-3-methylenecyclobutanecarboxylate serves as a precursor for synthesizing strained cyclobutane derivatives via ester hydrolysis .
Biological Activity
1-Hydroxy-3-methylene-cyclobutanecarboxylic acid (HMCBA) is a compound of increasing interest in the field of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with HMCBA, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
HMCBA is characterized by a cyclobutane ring structure with a hydroxyl group and a methylene group. Its molecular formula is with a molecular weight of approximately 130.15 g/mol. The presence of the hydroxyl group at the 1-position and the methylene group at the 3-position contributes to its unique reactivity and biological profile.
Synthesis Methods
The synthesis of HMCBA typically involves multi-step organic reactions. Common methods include:
- Cyclization Reactions : Involving the formation of the cyclobutane ring from linear precursors.
- Functional Group Modifications : Such as hydroxylation and methylene addition.
Antimicrobial Properties
Recent studies have indicated that HMCBA exhibits significant antimicrobial activity against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anti-inflammatory Effects
HMCBA has been linked to anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that treatment with HMCBA reduced the expression of these cytokines in macrophage cell lines.
Antioxidant Activity
The compound has also exhibited antioxidant activity, which is crucial in combating oxidative stress-related diseases. HMCBA's ability to scavenge free radicals was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, showing a significant reduction in DPPH radical concentration.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted on the antimicrobial effects of HMCBA demonstrated its potential as a natural preservative in food products. The compound was tested against foodborne pathogens, resulting in a notable reduction in bacterial counts over time. -
Case Study on Anti-inflammatory Action :
In an experimental model of arthritis, administration of HMCBA led to reduced joint swelling and pain scores compared to control groups, suggesting its therapeutic potential in inflammatory conditions. -
Case Study on Antioxidant Properties :
Clinical trials involving patients with oxidative stress-related conditions showed that supplementation with HMCBA resulted in improved biomarkers for oxidative damage, indicating its role as a protective agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
